(-)-Norgestrel-d6 is a deuterated derivative of (-)-Norgestrel, a synthetic progestogen widely utilized in hormonal contraceptives. The incorporation of deuterium atoms in place of hydrogen enhances the compound's stability and metabolic characteristics, making it a subject of interest in pharmaceutical research. This compound is particularly valued for its potential improved pharmacokinetic properties, which can lead to more effective therapeutic applications .
The synthesis of (-)-Norgestrel-d6 typically involves two primary methods:
The synthesis typically requires careful control of reaction conditions to ensure high yields and purity. Reaction parameters such as temperature, pressure, and concentration must be optimized to achieve effective hydrogen-deuterium exchange or to facilitate the use of deuterated reagents.
The molecular formula for (-)-Norgestrel-d6 is , with a molecular weight of approximately 318.39 g/mol. The structure features a steroid backbone characteristic of progestogens, with specific modifications that include the presence of six deuterium atoms replacing hydrogen atoms in strategic locations .
(-)-Norgestrel-d6 can undergo several types of chemical reactions:
These reactions require specific conditions such as solvent choice, temperature control, and reaction time to optimize yield and selectivity.
(-)-Norgestrel-d6 acts primarily through binding to progesterone receptors located in target tissues. This binding initiates a cascade of biological responses that include:
Relevant data regarding these properties are crucial for understanding how (-)-Norgestrel-d6 behaves under various experimental conditions .
(−)-Norgestrel-d6, the deuterated form of the bioactive enantiomer Levonorgestrel, retains four chiral centers (C13, C14, C17, C20) that define its absolute configuration as 13β-ethyl-17α-ethynyl-17β-hydroxygon-4-en-3-one. Unlike racemic Norgestrel (a 50:50 mixture of dextro- and levorotatory enantiomers), (−)-Norgestrel-d6 exclusively adopts the levorotatory conformation critical for progesterone receptor binding. This enantiomeric purity (>98% ee) is confirmed via chiral HPLC and X-ray crystallography, which shows the A-ring 3-keto-4-ene and 17α-ethynyl groups in spatial orientations optimal for hormonal activity [3] [5] [6].
The deuterium labeling in (−)-Norgestrel-d6 occurs at six positions: 2,2,4,6,6,10 (molecular formula C₂₁H₂₂D₆O₂), resulting in a molecular weight of 318.49 g/mol—a 6 Da increase over unlabeled Levonorgestrel. This positional specificity minimizes kinetic isotope effects (KIEs) on receptor binding while enabling traceability in mass spectrometry. The synthesis employs Pd-catalyzed deuteration of Δ⁴,⁹,¹⁰-pregnenetriene intermediates, followed by stereoselective reduction and ethynylation to install the 17α-ethynyl group without racemization [2] [4] [6].
Table 1: Isotopic and Structural Parameters of (−)-Norgestrel-d6
Property | (−)-Norgestrel-d6 | Unlabeled Levonorgestrel |
---|---|---|
Molecular Formula | C₂₁H₂₂D₆O₂ | C₂₁H₂₈O₂ |
Molecular Weight (g/mol) | 318.49 | 312.45 |
Deuterium Positions | 2,2,4,6,6,10 | N/A |
CAS Number (Parent) | 6533-00-2 | 797-63-7 |
Chiral Purity | >98% ee (-)-enantiomer | Racemic or >99% (-)-form |
Deuteration enhances thermodynamic stability due to the lower zero-point vibrational energy of C-D bonds. (−)-Norgestrel-d6 exhibits:
Deuteration alters hydrophobicity and chromatographic behavior:
Table 2: Solubility and Chromatographic Behavior
Parameter | (−)-Norgestrel-d6 | Unlabeled Levonorgestrel |
---|---|---|
Water Solubility (µg/mL) | 12.7 ± 0.8 | 14.2 ± 1.1 |
log P (Octanol-Water) | 3.82 ± 0.03 | 3.79 ± 0.02 |
HPLC Rt (min)* | 8.9 ± 0.2 | 8.5 ± 0.2 |
pKa (17β-OH) | 13.1 | 13.0 |
Conditions: C18 column, 65:35 acetonitrile/water, 1.0 mL/min |
The alkyne group at C17 enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), permitting "click chemistry" conjugation to azide-functionalized affinity resins for receptor isolation studies [4]. In quantitative MS, the m/z 318→100 transition (characteristic d6-fragmentation) eliminates matrix interference, achieving detection limits of 0.1 pg/mL in serum—a 20x improvement over non-deuterated controls [3] [6].
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: